4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
Description
4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a 2-methoxyphenol moiety at position 4. Notably, it is listed as a discontinued product by CymitQuimica, though its structural analogs remain under active study for applications such as antituberculosis agents and kinase inhibitors .
Properties
IUPAC Name |
4-(3-aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-8-9(5-6-10(11)18)13-14(15)17-7-3-2-4-12(17)16-13/h2-8,18H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGHXLHELHJKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiproliferative, antibacterial, and phytotoxic effects, supported by recent research findings and case studies.
- Molecular Formula : C14H13N3O2
- Molecular Weight : 255.27 g/mol
- InChIKey : LIFGUWSXDSOBHC-UHFFFAOYSA-N
Antiproliferative Activity
Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of imidazo[1,2-a]pyridine showed significant inhibition of cell proliferation in colon carcinoma and leukemia cell lines.
Table 1: Antiproliferative Effects of 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol | HeLa | 11.9 |
| 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol | SW620 | 12.1 |
| Bromo-substituted derivative | Various Cancer Lines | 1.8–3.2 |
The strongest activity was observed in compounds with specific substitutions on the imidazopyridine ring, particularly those featuring an unsubstituted amidino group and bromo-substituted derivatives .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. It was tested against several Gram-positive and Gram-negative bacterial strains.
Table 2: Antibacterial Activity of 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol | E. coli | 32 |
| Other derivatives | Various Strains | Not Active |
While some derivatives exhibited moderate activity against E. coli, most tested compounds showed limited antibacterial efficacy .
Phytotoxicity Studies
Phytotoxicity evaluations indicate that this compound can affect plant growth. In studies involving seed germination and growth assays on species such as Allium cepa and Lactuca sativa, it was observed that the compound inhibited root growth significantly.
Table 3: Phytotoxic Effects of 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
| Plant Species | Concentration (μM) | Effect on Growth |
|---|---|---|
| Allium cepa | 1000 | Significant Root Inhibition |
| Lactuca sativa | 300 | Moderate Growth Inhibition |
These findings suggest potential applications in herbicide development due to the compound's selective phytotoxicity towards specific weeds while promoting shoot growth under certain conditions .
Case Studies and Research Findings
Recent literature emphasizes the therapeutic potential of imidazopyridine derivatives in treating various diseases due to their ability to interact with essential biomolecules. Research indicates that these compounds can serve as leads for developing new anticancer agents and antibacterial drugs.
For instance, a study published in December 2022 reported that amidino-substituted imidazopyridines exhibited broad-spectrum antiproliferative effects across multiple cancer cell lines, highlighting their potential as effective therapeutic agents in oncology .
Scientific Research Applications
Biological Activities
4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol has been studied for its diverse pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by interacting with specific protein targets such as kinases involved in cancer progression. Molecular docking studies indicate potential binding affinities that could lead to therapeutic applications .
- Antimicrobial Properties: The imidazo[1,2-a]pyridine derivatives are recognized for their antimicrobial activities, making this compound a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study investigated the anticancer effects of 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol on various cancer cell lines. Researchers utilized High-Performance Liquid Chromatography (HPLC) to monitor the compound's stability and efficacy in vitro. The results indicated significant cytotoxicity against specific cancer types, suggesting its potential use as a chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In another research effort, the compound was tested against several bacterial strains. The results demonstrated promising antimicrobial activity, particularly against resistant strains. This study highlighted the importance of further exploring the compound's mechanism of action to optimize its efficacy in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol and related compounds:
Structural and Functional Analysis
Amino Group Position and Substitution: The 3-amino group in the target compound is critical for interactions with biological targets, as seen in 3-aminoimidazo[1,2-a]pyridines' role as Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors . Derivatives with bulkier substituents (e.g., cyclohexylamino in ) may enhance selectivity but reduce solubility.
Aromatic Substituents: The 2-methoxyphenol group in the target compound provides hydrogen-bonding capacity (via the phenol hydroxyl) and moderate lipophilicity (via methoxy). In contrast, analogs with 4-methoxyphenyl (lacking the hydroxyl) or 4-bromophenol () exhibit altered solubility and electronic profiles, impacting pharmacokinetics .
Biological Activity: The target compound’s discontinuation () contrasts with active analogs like 4-(6-bromo-3-(cyclohexylamino)...) (), which show promise in CLK inhibition. This suggests that bromine or cyclohexylamino groups may mitigate issues (e.g., toxicity, instability) associated with the parent compound. Docking studies () highlight the importance of the methoxyphenol group in forming hydrogen bonds with active-site residues, a feature absent in simpler methoxyphenyl analogs.
Synthetic Routes :
- The target compound’s synthesis likely involves imidazo[1,2-a]pyridine core formation via cyclization of Schiff bases (similar to ), followed by functionalization at positions 3 and 4. Brominated analogs (e.g., BW50751) require additional halogenation steps .
Research Findings and Implications
- Antituberculosis Potential: 3-Aminoimidazo[1,2-a]pyridines () demonstrate MtGS inhibition, with substituent variations influencing potency. The target compound’s methoxyphenol group may enhance binding via polar interactions .
- Kinase Inhibition: Analogs like 4-(6-bromo-3-(cyclohexylamino)...) () exhibit CLK inhibitory activity, suggesting the scaffold’s versatility in targeting diverse enzymes.
- Toxicity and Stability : The discontinuation of the target compound () underscores the need for optimized derivatives. Brominated or alkylated analogs () may offer improved stability profiles.
Q & A
Q. Table 1: Comparison of Synthetic Methods
What spectroscopic and analytical techniques are recommended for characterizing this compound?
Basic
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons (imidazo[1,2-a]pyridine core) and methoxy/phenolic groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELXL refinement) .
How can computational methods like DFT or Hirshfeld analysis elucidate non-covalent interactions in derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Optimizes molecular geometry, calculates frontier molecular orbitals (HOMO-LUMO gaps), and predicts electrostatic potential surfaces to assess reactivity .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures, critical for understanding packing efficiency and stability .
Methodology :
What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Q. Advanced
- Disorder in Methoxy/Phenol Groups : Flexible substituents may cause electron density smearing. Mitigate by cooling crystals to 100 K and using constraints in SHELXL .
- Twinned Crystals : Common in imidazo[1,2-a]pyridines due to symmetry. Apply twin-law refinement (e.g., BASF parameter in SHELXL) .
- High-Resolution Data : Essential for resolving overlapping atoms; synchrotron radiation improves data quality .
How can structure-activity relationship (SAR) studies optimize pharmacological properties?
Q. Advanced
- Substituent Modification : Replace the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the phenol group with bioisosteres (e.g., tetrazole) to improve solubility .
- In Silico Screening : Use molecular docking to predict binding affinity toward targets (e.g., cholinergic receptors for anthelmintic activity) .
What experimental protocols are used to evaluate biological activity in imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Anthelmintic Assays :
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
How do solvent-free mechanochemical methods improve synthesis sustainability?
Advanced
Mechanochemistry eliminates toxic solvents, reduces energy consumption, and enables stoichiometric control. For example, ball-milling achieves >75% yield in 30 minutes by enhancing molecular collisions . Key Steps :
Mix reactants (e.g., 2-aminopyridine, aldehyde, and phenol derivative) in a milling jar.
Mill at 25–30 Hz for 30–60 minutes.
Purify via column chromatography .
What are the limitations of traditional condensation routes for scaling up production?
Q. Advanced
- Low Atom Economy : Excess reagents (e.g., aldehydes) generate waste.
- Thermal Degradation : Prolonged heating decomposes heat-sensitive intermediates.
- Solution : Switch to flow chemistry or microwave-assisted synthesis for rapid, controlled heating .
How does the methoxyphenol moiety influence the compound’s electronic properties?
Advanced
The electron-donating methoxy group increases electron density on the aromatic ring, enhancing π-π stacking with biological targets. The phenolic -OH participates in hydrogen bonding, critical for target binding. DFT calculations show a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
What strategies resolve contradictory data in pharmacological vs. computational activity predictions?
Q. Advanced
- Validate In Silico Results : Re-run docking with multiple software (e.g., AutoDock, Schrödinger) and compare consensus scores.
- Dose-Response Experiments : Perform IC50/EC50 assays to confirm computational predictions .
- Structural Analogs : Test derivatives with minor substitutions to isolate critical functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
